molecular formula C21H20ClNO2S B11342224 N-(3-chloro-4-methylphenyl)-2-ethoxy-N-(thiophen-2-ylmethyl)benzamide

N-(3-chloro-4-methylphenyl)-2-ethoxy-N-(thiophen-2-ylmethyl)benzamide

Cat. No.: B11342224
M. Wt: 385.9 g/mol
InChI Key: GKMXNPYUYHHPNQ-UHFFFAOYSA-N
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Description

N-(3-CHLORO-4-METHYLPHENYL)-2-ETHOXY-N-[(THIOPHEN-2-YL)METHYL]BENZAMIDE is an organic compound that belongs to the class of benzamides. This compound is characterized by the presence of a benzamide core substituted with a 3-chloro-4-methylphenyl group, an ethoxy group, and a thiophen-2-ylmethyl group. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.

Properties

Molecular Formula

C21H20ClNO2S

Molecular Weight

385.9 g/mol

IUPAC Name

N-(3-chloro-4-methylphenyl)-2-ethoxy-N-(thiophen-2-ylmethyl)benzamide

InChI

InChI=1S/C21H20ClNO2S/c1-3-25-20-9-5-4-8-18(20)21(24)23(14-17-7-6-12-26-17)16-11-10-15(2)19(22)13-16/h4-13H,3,14H2,1-2H3

InChI Key

GKMXNPYUYHHPNQ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC=C1C(=O)N(CC2=CC=CS2)C3=CC(=C(C=C3)C)Cl

Origin of Product

United States

Preparation Methods

The synthesis of N-(3-CHLORO-4-METHYLPHENYL)-2-ETHOXY-N-[(THIOPHEN-2-YL)METHYL]BENZAMIDE can be achieved through several synthetic routes. One common method involves the reaction of 3-chloro-4-methylaniline with 2-ethoxybenzoyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then reacted with thiophen-2-ylmethyl bromide under basic conditions to yield the final product .

Industrial production methods for this compound typically involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Solvents such as ethanol or acetic acid are commonly used, and the reactions are often carried out under reflux conditions .

Chemical Reactions Analysis

N-(3-CHLORO-4-METHYLPHENYL)-2-ETHOXY-N-[(THIOPHEN-2-YL)METHYL]BENZAMIDE undergoes various types of chemical reactions, including:

Scientific Research Applications

N-(3-CHLORO-4-METHYLPHENYL)-2-ETHOXY-N-[(THIOPHEN-2-YL)METHYL]BENZAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(3-CHLORO-4-METHYLPHENYL)-2-ETHOXY-N-[(THIOPHEN-2-YL)METHYL]BENZAMIDE involves its interaction with specific molecular targets within cells. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exerting anticancer effects .

Comparison with Similar Compounds

N-(3-CHLORO-4-METHYLPHENYL)-2-ETHOXY-N-[(THIOPHEN-2-YL)METHYL]BENZAMIDE can be compared with other similar compounds, such as:

The uniqueness of N-(3-CHLORO-4-METHYLPHENYL)-2-ETHOXY-N-[(THIOPHEN-2-YL)METHYL]BENZAMIDE lies in its specific combination of functional groups, which confer unique reactivity and biological activity.

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